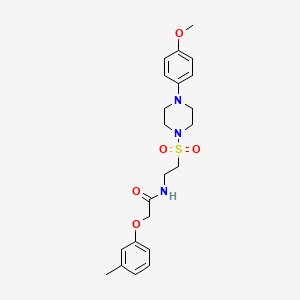
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide, also known as MPTPES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPTPES is a sulfonamide derivative that has been synthesized using a specific method and has been found to have unique biochemical and physiological effects, making it a promising compound for future research.
科学的研究の応用
Piperazine Derivatives for Therapeutic Use
Piperazine, a nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in various therapeutic agents, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral drugs, and more. Modifications to the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. Research has shown that piperazines can be a flexible building block for drug-like elements, suggesting their modification could impact pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).
Antibody-Based Methods for Research and Risk Control
Antibodies are utilized as analytical tools in assays for clinical chemistry, endocrinology, food, and environmental research. Development in antibody technology, particularly in ELISA and related techniques, has advanced the detection of various compounds, including herbicides, surfactants, and veterinary drugs. This demonstrates the broad application of antibody-based methods in detecting and quantifying chemical entities in various matrices (Fránek & Hruška, 2018).
DNA Minor Groove Binders
The dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, serve as models for understanding DNA sequence recognition and binding. These compounds are used extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Their application highlights the intersection of chemistry and biology in understanding cellular processes (Issar & Kakkar, 2013).
Pharmacokinetics and Pharmacodynamics of Piperazine Derivatives
A comprehensive review of piperazine derivatives, including their chemistry, pharmacokinetics, pharmacodynamics, and analytical methods, provides insights into their potential as therapeutic agents. This research underscores the importance of understanding these aspects for the development of new drugs and their effective use in treatment (Sharma et al., 2021).
Environmental and Food Analysis
The use of piperazine derivatives in environmental and food analysis, particularly for the detection and quantification of pollutants and contaminants, highlights their importance in maintaining safety standards. Advanced methods, including nanofiltration membranes and analytical techniques for determining antioxidant activity, show the diverse applications of these compounds in environmental science and food safety (Shao et al., 2022; Munteanu & Apetrei, 2021).
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18-4-3-5-21(16-18)30-17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)19-6-8-20(29-2)9-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMHQWRSUROWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)
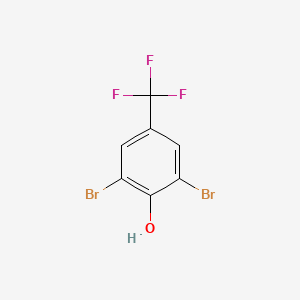
![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)
![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)
![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2628063.png)
![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)
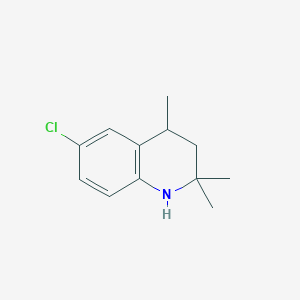
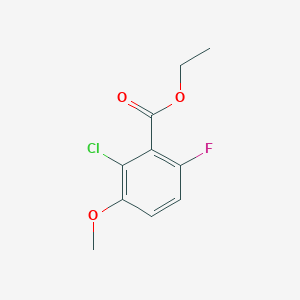

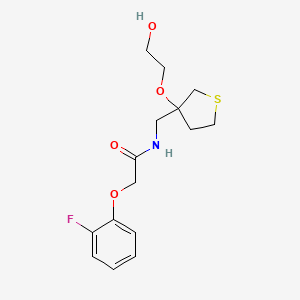
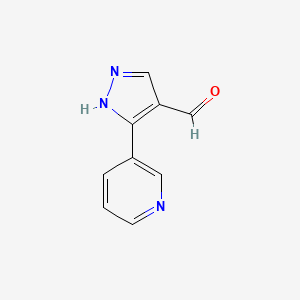
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide](/img/structure/B2628078.png)
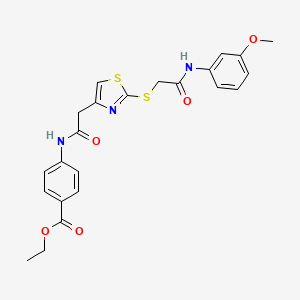
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2628080.png)